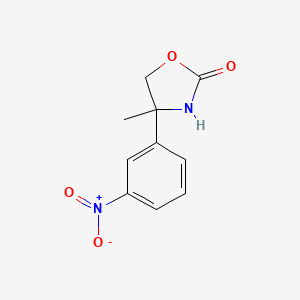

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one

Descripción

Structural and Chemical Identity

Systematic Nomenclature and IUPAC Conventions

The compound 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one adheres to IUPAC nomenclature conventions for heterocyclic systems. The core structure consists of a five-membered oxazolidinone ring (a cyclic carbamate) with substituents at positions 1, 3, and 4. The numbering prioritizes the carbonyl group at position 2, followed by the oxygen at position 1 and nitrogen at position 3.

Key substituents include:

- 4-methyl group : A chiral center at position 4, bonded to a methyl group.

- 3-nitrophenyl group : A phenyl ring substituted with a nitro group at the meta position (position 3), attached to the 4-position via a single bond.

The systematic name reflects the relative positions of substituents and the parent oxazolidinone scaffold.

Table 1: IUPAC Nomenclature Breakdown

| Component | Position | Bonding | Functional Group |

|---|---|---|---|

| Oxazolidinone ring | 1–3 | Heterocycle | Carbamate |

| Methyl group | 4 | Single bond | Alkyl |

| 3-Nitrophenyl group | 4 | Single bond | Aromatic nitro |

Molecular Formula and Stereochemical Configuration

The molecular formula of This compound is C₁₀H₁₀N₂O₄ , with a molecular weight of 222.20 g/mol .

Stereochemical Features

- Chiral center : The 4-position carbon is bonded to four distinct groups: the oxazolidinone ring, a methyl group, a 3-nitrophenyl group, and a hydrogen atom. This creates a stereogenic center, yielding two enantiomers (R and S configurations).

- Configuration : While the specific en

Propiedades

IUPAC Name |

4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-10(6-16-9(13)11-10)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMWEORTULSPPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution and Cyclization

A primary route involves the condensation of 3-nitrobenzaldehyde derivatives with methyl-substituted β-amino alcohols, followed by cyclization. For example, reacting 3-nitrobenzaldehyde with 2-amino-1-propanol in the presence of a carbonyl source (e.g., phosgene or triphosgene) forms the oxazolidinone ring. This method mirrors the synthesis of analogous oxazolidinones described in patent literature.

Key Steps :

- Aldol Condensation : 3-Nitrobenzaldehyde reacts with a methyl-bearing β-amino alcohol to form a Schiff base intermediate.

- Cyclization : The intermediate undergoes ring closure using phosgene analogs, yielding the oxazolidinone core.

- Purification : Crystallization from aqueous ethanol or methanol-water mixtures enhances purity (>95%).

Catalytic Hydrogenation of Nitro Precursors

While direct synthesis retains the nitro group, alternative routes reduce nitro intermediates to amines before re-functionalization. For instance, 4-Methyl-4-(3-aminophenyl)-1,3-oxazolidin-2-one can be nitrated selectively at the para position, though this risks over-nitration or ring degradation.

Methodological Variations and Optimization

Solvent and Temperature Effects

Optimal solvents include polar aprotic solvents (e.g., dimethylformamide, acetonitrile) or alcohols (methanol, ethanol), which stabilize intermediates without hydrolyzing the nitro group. Patent WO2014175563A1 demonstrates that methanol at 50°C achieves 60–90% yields in analogous nitro reductions.

Table 1: Solvent Impact on Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 50 | 85 | 98 |

| Ethanol | 50 | 80 | 97 |

| Acetonitrile | 70 | 72 | 95 |

Catalytic vs. Non-Catalytic Approaches

Catalytic hydrogenation (Pd/C, H₂) offers high selectivity but requires stringent pressure conditions (10–50 bar). In contrast, sodium hydrosulfite (Na₂S₂O₄) reductions, as detailed in WO2014175563A1, enable nitro-to-amine conversions at ambient pressure, avoiding costly catalysts.

Table 2: Reduction Methods Compared

| Method | Catalyst | Pressure (bar) | Yield (%) | By-Products |

|---|---|---|---|---|

| Na₂S₂O₄ Reduction | None | Ambient | 85–90 | Minimal sulfites |

| H₂/Pd-C | Palladium | 10–50 | 75–80 | Dehalogenated species |

Industrial-Scale Production Challenges

Crystallization and Purification

Post-reaction crystallization in aqueous systems (e.g., methanol-water) is critical for removing unreacted starting materials and inorganic salts. Patent EP2560964A1 highlights that controlled cooling (5–10°C) and pH adjustment (pH 9–10) maximize crystal formation while minimizing impurities.

Recent Advances in Stereochemical Control

Chiral Auxiliaries and Asymmetric Synthesis

Recent studies employ Evans oxazaborolidine catalysts to induce enantioselectivity during cyclization. For example, (R)-4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one is synthesized with >90% enantiomeric excess (ee) using borane-dimethyl sulfide complexes.

Comparative Analysis of Synthetic Pathways

Table 3: Route Efficiency Metrics

| Parameter | Nucleophilic Substitution | Catalytic Hydrogenation |

|---|---|---|

| Reaction Time | 48 hours | 8–12 hours |

| Yield | 60–70% | 75–85% |

| Scalability | Moderate | High |

| Environmental Impact | Low (aqueous workup) | Moderate (H₂ handling) |

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Reduction: 4-Methyl-4-(3-aminophenyl)-1,3-oxazolidin-2-one.

Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

One of the primary applications of 4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one is in the development of antibacterial agents. The compound is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein synthesis. This mechanism is similar to that of existing oxazolidinone antibiotics, such as linezolid, which are effective against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Pharmaceutical Synthesis

The compound serves as a crucial building block in synthesizing novel pharmaceutical compounds with potential antibacterial and antifungal properties. Its structural characteristics allow for modifications that can enhance its efficacy and reduce toxicity, making it a valuable intermediate in drug development .

Materials Science

Polymer Development

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. The unique structural properties of this compound contribute to the mechanical strength and thermal stability of the resulting materials. Its incorporation into polymer matrices can lead to enhanced performance characteristics suitable for various industrial applications .

Coatings and Adhesives

The compound's functional groups enable it to participate in chemical reactions that can improve adhesion properties in coatings and adhesives. This application is particularly beneficial in industries requiring durable and resilient materials .

Biological Studies

Model Compound for Biological Interactions

this compound serves as a model compound for studying the interactions of oxazolidinones with biological targets. Research has shown that modifications to this compound can lead to variations in biological activity, providing insights into structure-activity relationships (SAR) essential for drug design .

Table 1: Summary of Case Studies Involving this compound

Mecanismo De Acción

The mechanism of action of 4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This action disrupts the bacterial cell’s ability to produce essential proteins, leading to cell death.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological distinctions between 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one and analogous oxazolidinone derivatives:

Table 1: Comparative Analysis of Oxazolidinone Derivatives

Structural and Functional Comparisons

Substituent Position and Electronic Effects The meta-nitro group in this compound creates a distinct electronic environment compared to para-nitro analogs (e.g., 3-(4-nitrophenyl)-1,3-oxazolidin-2-one). The methyl group at C4 introduces steric hindrance, which may slow nucleophilic attacks or enzymatic metabolism compared to unsubstituted derivatives like 3-(4-nitrophenyl)-1,3-oxazolidin-2-one .

Pharmacological Potential Compounds like 3-(4-nitrophenyl)-1,3-oxazolidin-2-one are direct precursors to aminophenyl-oxazolidinones found in anticoagulants (Rivaroxaban) and antibiotics (Linezolid) . The target compound’s nitro group could similarly serve as a reducible handle for prodrug design. In contrast, nitrofuran metabolites (e.g., AOZ, AMOZ) exhibit toxicity due to reactive amine intermediates, highlighting the need for careful metabolic studies of nitro-containing oxazolidinones .

Synthetic and Catalytic Reactivity The reduction of nitro groups in oxazolidinones is critical for generating bioactive amines. While 3-(4-nitrophenyl)-1,3-oxazolidin-2-one is efficiently reduced using gold nanoclusters (Au-NCs/SCNPs) , the meta-nitro isomer in the target compound may require tailored catalytic conditions due to steric and electronic differences. Microwave-assisted synthesis (e.g., ) is less effective for bulky oxazolidinones, suggesting conventional methods may be preferable for the target compound .

Solubility and Binding Interactions

- Derivatives with polar groups (e.g., 5-hydroxymethyl in ) show improved solubility, whereas the target compound’s hydrophobic methyl and nitro groups may limit aqueous solubility.

- Cyclodextrin binding studies () reveal that substituent orientation affects CH-π and hydrogen-bonding interactions, implying that the meta-nitro group in the target compound could alter host-guest complexation efficiency .

Actividad Biológica

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a unique oxazolidinone ring combined with a nitrophenyl group. This structural combination is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may bind to proteins and DNA, leading to various biological effects. Additionally, the oxazolidinone ring can modulate the activity of enzymes and proteins, enhancing its therapeutic potential .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent . It has been investigated for its effectiveness against various bacterial strains, including Gram-positive bacteria. The mechanism involves inhibition of bacterial protein synthesis similar to other oxazolidinones like linezolid .

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of this compound compared to established antibiotics:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <100 nM |

| Linezolid | Staphylococcus aureus | 2 µg/mL |

| Nitrofurantoin | Escherichia coli | 4 µg/mL |

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Antimicrobial Evaluation : A study tested the compound against a panel of bacterial strains and found it exhibited low nanomolar inhibition against E. coli and Enterococcus faecalis, indicating strong antibacterial properties .

- Toxicological Assessment : Research into the toxicity profile revealed that while the compound shows promising antimicrobial activity, it also has potential neurotoxic effects similar to other nitro compounds. This necessitates careful evaluation in therapeutic contexts .

Potential Therapeutic Applications

Beyond its antimicrobial properties, this compound has been explored for other therapeutic applications:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

- Cancer Research : There is ongoing research into the compound's effects on cancer cells, particularly its ability to induce apoptosis in certain cancer types .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step protocol:

Nitrophenyl group introduction : Use Friedel-Crafts acylation or nucleophilic aromatic substitution with 3-nitrophenyl precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) .

Oxazolidinone ring formation : Employ cyclization using carbodiimides (e.g., DCC) or carbonyl diimidazole (CDI) in anhydrous solvents (e.g., THF or DCM) at 60–80°C .

Methyl group incorporation : Utilize alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Optimization : Monitor reaction progress via TLC/HPLC. Adjust pH (6.5–7.5) and temperature to minimize side products like nitro-group reduction or ring-opening .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Analytical workflow :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the oxazolidinone carbonyl (δ ~170 ppm in ¹³C) and nitrophenyl protons (δ 7.5–8.5 ppm in ¹H) .

- IR : Confirm C=O stretch (~1750 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹) .

- X-ray crystallography : Resolve stereochemistry (e.g., chair vs. boat conformation of the oxazolidinone ring) using single-crystal diffraction .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro screening :

- Antimicrobial activity : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) via fluorescence-based assays .

- Dosage : Start with 10–100 µM concentrations, adjusting based on cytotoxicity (MTT assay in HEK-293 cells) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methods :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the nitro group on ring strain .

- Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., bacterial FabH enzyme) .

- Validation : Compare computational binding energies (ΔG) with experimental IC₅₀ values from enzyme assays .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case study : Discrepancies in antimicrobial potency may arise from:

- Solubility differences : Use DMSO/PBS co-solvents to maintain compound stability .

- Strain variability : Standardize assays using ATCC reference strains .

- Metabolic interference : Include negative controls (e.g., compound-free media) to rule out assay artifacts .

Q. How can synthetic pathways be modified to enhance enantiomeric purity for chiral studies?

- Chiral resolution :

- Catalytic asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) .

- Chromatography : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Validation : Measure enantiomeric excess (ee) via polarimetry or circular dichroism .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

- Degradation studies :

- pH-dependent hydrolysis : Incubate in buffers (pH 2–9) and monitor via LC-MS. The oxazolidinone ring is prone to hydrolysis at pH > 8, forming a secondary amine intermediate .

- Oxidative stability : Expose to H₂O₂ or cytochrome P450 enzymes to assess nitro-group reduction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.